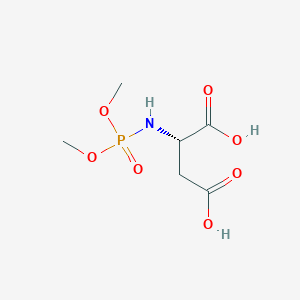
N-(Dimethoxyphosphoryl)-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimethoxyphosphoryl)-L-aspartic acid is a compound that belongs to the class of aminophosphonic acids. These compounds are structural analogues of amino acids and have garnered significant interest due to their potential biological and medicinal applications . The presence of both phosphonic and carboxylic acid groups in the molecule makes it a unique entity with diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethoxyphosphoryl)-L-aspartic acid typically involves the reaction of L-aspartic acid with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, which facilitates the formation of the phosphonate ester . The reaction conditions often include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dimethoxyphosphoryl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(Dimethoxyphosphoryl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of N-(Dimethoxyphosphoryl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phosphonomethyl)-glycine: Another aminophosphonic acid with herbicidal properties.
α-Aminophosphonic acids: Structural analogues of amino acids with diverse biological activities.
Uniqueness
N-(Dimethoxyphosphoryl)-L-aspartic acid is unique due to its specific combination of phosphonic and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Propriétés
Numéro CAS |
405158-23-8 |
|---|---|
Formule moléculaire |
C6H12NO7P |
Poids moléculaire |
241.14 g/mol |
Nom IUPAC |
(2S)-2-(dimethoxyphosphorylamino)butanedioic acid |
InChI |
InChI=1S/C6H12NO7P/c1-13-15(12,14-2)7-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,7,12)(H,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
NEZOEYKQPQSRBN-BYPYZUCNSA-N |
SMILES isomérique |
COP(=O)(N[C@@H](CC(=O)O)C(=O)O)OC |
SMILES canonique |
COP(=O)(NC(CC(=O)O)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
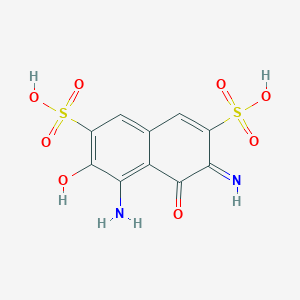
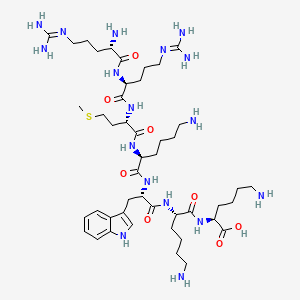
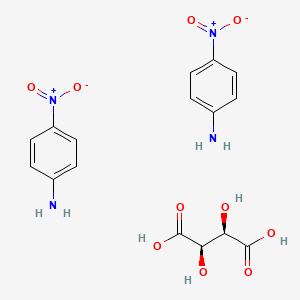
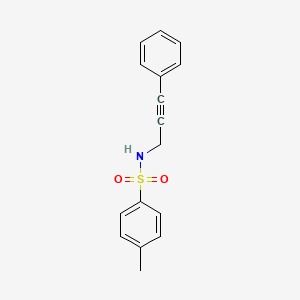
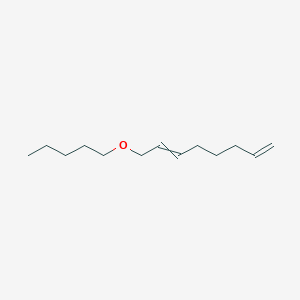
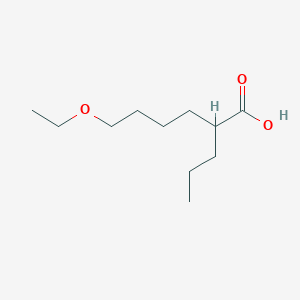
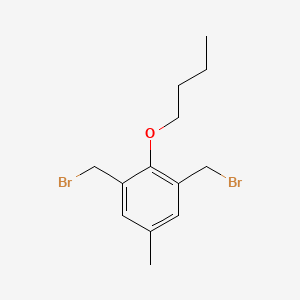
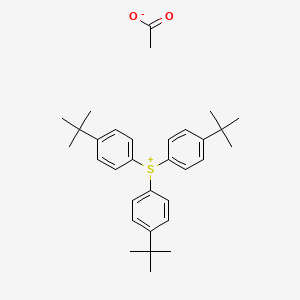
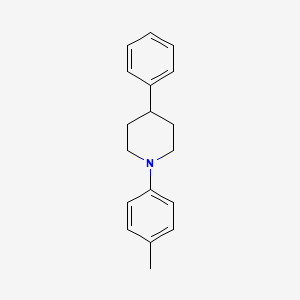
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
